

# Application Notes and Protocols for AZD8055 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which allosterically inhibit only the mTORC1 complex, AZD8055 targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. These application notes provide a summary of dosages and detailed protocols for the use of AZD8055 in preclinical mouse models based on published research.

### **Mechanism of Action**

AZD8055 inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of substrates like S6 ribosomal protein (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[1][2] By inhibiting mTORC2, AZD8055 prevents the phosphorylation and full activation of AKT at serine 473, a key event in cell survival and proliferation signaling.[1][2]





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8055.



## **Data Presentation: AZD8055 Dosage in Mouse Models**

The following table summarizes the dosages of AZD8055 used in various preclinical mouse models. The most common route of administration is oral gavage.



| Mouse<br>Model                                                | Tumor<br>Type                                   | Dosage              | Administr<br>ation<br>Route | Treatmen<br>t<br>Schedule  | Outcome                                                                                        | Referenc<br>e |
|---------------------------------------------------------------|-------------------------------------------------|---------------------|-----------------------------|----------------------------|------------------------------------------------------------------------------------------------|---------------|
| Nude Mice                                                     | U87-MG<br>Human<br>Glioma<br>Xenograft          | 2.5, 5, 10<br>mg/kg | Oral<br>Gavage              | Twice daily<br>for 10 days | Dose-dependent tumor growth inhibition (33%, 48%, 77%)                                         | [1]           |
| Nude Mice                                                     | U87-MG<br>Human<br>Glioma<br>Xenograft          | 10, 20<br>mg/kg     | Oral<br>Gavage              | Once daily<br>for 10 days  | Tumor<br>growth<br>inhibition<br>(57%,<br>85%)                                                 | [1]           |
| Nude Mice                                                     | A549<br>Human<br>Lung<br>Carcinoma<br>Xenograft | 2.5, 5, 10<br>mg/kg | Oral<br>Gavage              | Twice daily                | Dose-dependent tumor growth inhibition (44%, 55%, 93%)                                         | [4]           |
| Pediatric Preclinical Testing Program (PPTP) Xenograft Models | Various<br>solid<br>tumors and<br>ALL           | 20 mg/kg            | Oral<br>Gavage              | Daily for 4<br>weeks       | Significant differences in event-free survival distribution in 23 of 36 solid tumor xenografts | [5][6]        |
| BALB/c<br>Mice                                                | Renca<br>(renal cell<br>carcinoma)              | 20 mg/kg            | Oral<br>Gavage              | Days as indicated in study | Combinatio<br>n with<br>αCD40<br>inhibited                                                     | [7]           |



|                 |                                        |          |                            |                                          | tumor<br>developme<br>nt                                     |      |
|-----------------|----------------------------------------|----------|----------------------------|------------------------------------------|--------------------------------------------------------------|------|
| Nude Mice       | U87-MG<br>Human<br>Glioma<br>Xenograft | 20 mg/kg | Oral                       | Single<br>dose or<br>daily for 4<br>days | Significant<br>reduction<br>in 18F-<br>FDG<br>uptake         | [8]  |
| C57BL/6<br>Mice | Cardiac<br>Allograft                   | 10 mg/kg | Intraperiton eal (i.p.)    | Twice daily                              | Prolonged<br>allograft<br>survival                           | [9]  |
| C57BL/6<br>Mice | Metabolic<br>Study                     | 10 mg/kg | Intraperiton<br>eal (i.p.) | Single<br>injection                      | Induced insulin resistance and altered substrate utilization | [10] |

### **Experimental Protocols**

# Protocol 1: Evaluation of Antitumor Activity in a Xenograft Mouse Model

This protocol describes a general procedure for assessing the efficacy of AZD8055 in a subcutaneous tumor xenograft model.





Click to download full resolution via product page

Caption: General experimental workflow for a xenograft mouse study.



- 1. Materials:
- AZD8055
- Vehicle (e.g., 30% w/v sulfobutylether-β-cyclodextrin in water)[3]
- Human tumor cell line (e.g., U87-MG, A549)
- Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- · Syringes and gavage needles
- Calipers
- 2. Procedure:
- Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 5 x 10<sup>6</sup> cells/100 μL). Matrigel may be mixed with the cell suspension to promote tumor formation.
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
- Drug Preparation and Administration: Prepare a stock solution of AZD8055 in an appropriate vehicle. On each treatment day, administer the specified dose of AZD8055 or vehicle to the respective groups via oral gavage.



- Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
- Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot, immunohistochemistry).

## Protocol 2: Pharmacodynamic Analysis of mTOR Pathway Inhibition

This protocol outlines the steps to assess the in vivo inhibition of mTOR signaling by AZD8055.

- 1. Materials:
- AZD8055 and vehicle
- Tumor-bearing mice
- Anesthesia
- Tools for tissue dissection
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Equipment for protein quantification (e.g., BCA assay)
- Reagents and equipment for Western blotting
- Primary antibodies against p-S6 (Ser235/236), total S6, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin)
- · Secondary antibodies
- 2. Procedure:
- Treatment: Administer a single dose of AZD8055 or vehicle to tumor-bearing mice.



- Tissue Collection: At various time points after administration (e.g., 2, 4, 8, 24 hours), euthanize mice and excise the tumors.
- Protein Extraction: Immediately homogenize the tumor tissue in lysis buffer on ice.
   Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total S6 and AKT in the AZD8055treated groups compared to the vehicle control indicates target engagement and inhibition of the mTOR pathway.[4]

### Conclusion

AZD8055 is a valuable tool for investigating the role of the mTOR pathway in various biological processes and for preclinical evaluation of mTOR-targeted therapies. The provided dosage information and protocols offer a starting point for designing in vivo studies in mouse models. It is crucial to optimize the dose and treatment schedule for each specific mouse model and experimental objective, while closely monitoring for any signs of toxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Initial testing (stage 1) of the mTOR kinase inhibitor AZD8055 by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute mTOR inhibition induces insulin resistance and alters substrate utilization in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD8055 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581992#az8010-dosage-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com